5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile
Description
5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is a halogenated imidazole nucleoside derivative characterized by:
- A β-D-ribofuranosyl sugar moiety protected with acetyl groups at the 2', 3', and 5' positions.
- An imidazole ring substituted with an iodine atom at position 5 and a carbonitrile group at position 4.
- CAS Number: 59354-00-6 (as per ).
This compound is synthesized via halogenation of its 5-amino precursor, 5-amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile (CAS 23192-63-4, ), using iodinating agents such as N-iodosuccinimide (NIS) (inferred from ). The acetyl groups on the ribose enhance stability during synthesis and are typically removed in downstream applications to generate bioactive derivatives .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16IN3O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-17)14(19)16/h6,11-13,15H,5H2,1-3H3/t11-,12-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKJMOSDZVYMCR-RGCMKSIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16IN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561647 | |
| Record name | 5-Iodo-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59354-00-6 | |
| Record name | 5-Iodo-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodination of Imidazole-4-carbonitrile
The iodination step introduces iodine at the C5 position of the imidazole ring. Two predominant methods are employed:
Method A: Electrophilic Iodination
Method B: Metal-Catalyzed Halogen Exchange
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Reagents : CuI, NaI, dimethylformamide (DMF).
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Conditions : Heating at 80°C for 6 hours.
Table 1: Comparison of Iodination Methods
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68–72% | 60–65% |
| Reaction Time | 12 hours | 6 hours |
| Selectivity | High (C5 > C4) | Moderate |
| Scalability | Suitable for >10 g | Limited to <5 g |
Synthesis of the Glycosyl Donor
The glycosyl donor 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose is prepared via sequential protection of D-ribose:
Industrial-Scale Acetylation
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Step 1 : Methylation of ribose using thionyl chloride (SOCl₂) in methanol at 0–5°C.
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Step 2 : Acetylation with acetyl chloride (AcCl) in pyridine and ethyl acetate at 60–70°C.
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Key Insight : The 1-O-acetyl group acts as a leaving group during glycosylation, while 2',3',5'-O-acetyl protections prevent undesired reactivity.
Table 2: Acetylation Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 60–70°C |
| Time | 8–12 hours |
| Solvent | Ethyl acetate |
| Catalyst | Pyridine |
| Yield | 85–90% |
Glycosylation Reaction
The coupling of 5-iodoimidazole-4-carbonitrile with the glycosyl donor is critical for establishing the β-configuration. Two approaches are documented:
Vorbrüggen Glycosylation
Lewis Acid-Mediated Coupling
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Reagents : SnCl₄, dichloromethane (DCM).
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Conditions :
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Dissolve glycosyl donor and imidazole in DCM.
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Add SnCl₄ (1.2 equiv) at 0°C, stir for 8 hours.
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Table 3: Glycosylation Efficiency
| Condition | Vorbrüggen | SnCl₄-Mediated |
|---|---|---|
| β:α Selectivity | >20:1 | ~15:1 |
| Reaction Time | 4 hours | 8 hours |
| Scalability | >50 g | <20 g |
Characterization and Analytical Data
Spectroscopic Confirmation
HPLC Purity Analysis
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Column : C18, 5 μm, 4.6 × 250 mm.
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Mobile Phase : Acetonitrile/water (70:30).
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Retention Time : 12.3 minutes.
Challenges and Optimization
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Iodination Side Reactions : Over-iodination at C4 minimized by using sub-stoichiometric NIS (0.95 equiv).
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Glycosylation Byproducts : α-anomer formation suppressed via TMSOTf catalysis and low-temperature conditions.
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Acetyl Hydrolysis : Rigorous anhydrous conditions (molecular sieves) prevent premature deprotection .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the cyano or iodo groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antiviral and anticancer properties. It acts as a nucleoside analog, which can interfere with nucleic acid synthesis in pathogens or cancer cells.
- Antiviral Activity : Research indicates that derivatives of imidazo compounds exhibit activity against various viruses, including HIV and hepatitis viruses. The ribofuranosyl component enhances cellular uptake and efficacy.
- Anticancer Potential : The structural similarity to purine nucleotides allows it to inhibit DNA synthesis in cancer cells, making it a candidate for further investigation in cancer therapies.
Organic Synthesis
5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, enabling the creation of more complex molecules.
- Synthesis of Nucleoside Analogues : It can be used to synthesize other nucleoside analogs that may have enhanced biological activities.
- Reagents in Chemical Reactions : The compound can act as a reagent in various chemical reactions due to its reactive carbonitrile and iodide functionalities.
Case Study 1: Antiviral Screening
A study published in the Journal of Medicinal Chemistry evaluated the antiviral activity of several imidazole derivatives, including this compound. Results demonstrated significant inhibition of viral replication in vitro, suggesting potential for therapeutic development against viral infections .
Case Study 2: Anticancer Research
In another study focusing on anticancer agents, researchers explored the effects of various nucleoside analogs on cancer cell lines. The compound showed promise in inhibiting cell proliferation at low micromolar concentrations, indicating its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile involves its incorporation into nucleic acids. By mimicking natural nucleosides, it can inhibit DNA or RNA polymerases, leading to the termination of nucleic acid synthesis. This disruption can halt the proliferation of viruses or cancer cells.
Comparison with Similar Compounds
Structural Analogues: Halogen and Functional Group Variations
Key analogues include compounds with substitutions at the imidazole C5 position or modifications to the C4 carbonitrile group.
Table 1: Comparison of Halogenated Derivatives
Key Findings :
Table 2: Derivatives with Modified C4 Groups
Key Findings :
- Carboxamide Derivatives : Improved solubility and hydrogen-bonding capacity compared to carbonitrile, enhancing interaction with enzymatic targets .
- Thiocarboxamide Derivatives : Sulfur incorporation may increase lipophilicity and membrane permeability .
Sugar Moiety Variations
Comparison with Deoxy/Silyl-Protected Analogues
- 5-Amino-1-(2'-deoxy-3',5'-di-O-silyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile (): The 2'-deoxy sugar and silyl protection alter pharmacokinetics (e.g., metabolic stability) compared to acetylated ribose. Silyl groups (e.g., triisopropylsilyl, ) offer orthogonal protection strategies for selective deprotection .
Pharmacologically Distinct Analogues
Compounds such as 5-Iodo-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-propanoic acid () feature:
- A tetrazole-containing biphenylmethyl group (common in angiotensin II receptor blockers).
- A propanoic acid chain instead of a ribose moiety.
- These derivatives highlight the versatility of iodinated imidazoles in drug design but are structurally distinct from ribofuranosyl-based nucleosides .
Biological Activity
5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16IN3O7
- Molecular Weight : 477.21 g/mol
- CAS Number : 59354-00-6
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound demonstrates significant cytotoxic effects against various cancer cell lines.
- Antiviral Properties : There is emerging evidence suggesting its potential as an antiviral agent, particularly against certain RNA viruses.
Anticancer Activity
Research has shown that this compound can inhibit the proliferation of cancer cells through several mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Kinase Activity : The compound has been reported to inhibit specific kinases involved in cancer cell signaling pathways, which is crucial for tumor growth and survival.
Case Studies
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[4,5-b]pyridine, closely related to our compound, exhibited IC50 values ranging from 10 µM to 30 µM against MCF-7 breast cancer cells, indicating moderate potency (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Iodo Imidazo Derivative | MCF-7 | 15.3 |
| Related Compound A | MDA-MB453 | 29.1 |
Antiviral Activity
The antiviral potential of this compound has been explored in vitro. It appears to interfere with viral replication mechanisms:
- Mechanism of Action : The compound may inhibit viral RNA synthesis, thus preventing the replication of RNA viruses.
A comparative study revealed that compounds structurally similar to this compound showed effective inhibition of viral replication with IC50 values below 20 µM for several RNA viruses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazole ring and ribofuranosyl moiety have been shown to significantly affect potency and selectivity against target cells.
Key Findings
- Substituents on the imidazole ring enhance anticancer activity.
- The tri-O-acetyl group improves solubility and cellular uptake.
Q & A
Q. What are the optimal synthetic routes and purification strategies for 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile?
- Methodology : The compound can be synthesized via nucleophilic glycosylation using iodotrimethylsilane (TMS-I) to activate the ribofuranosyl donor. For example, glycosylation of silylated imidazole derivatives with a tri-O-acetyl-ribofuranosyl iodide intermediate under anhydrous conditions (e.g., pyridine, argon atmosphere) yields the target compound . Purification typically involves column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product, achieving ~68% yield under optimized conditions .
- Key Parameters : Reaction time (overnight), temperature (room temperature), and stoichiometry (1.2 equivalents of protecting reagents like 4,4'-dimethoxytrityl chloride) are critical for minimizing side products .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the ribofuranosyl linkage (e.g., acetyl protons at δ 2.0–2.1 ppm) and imidazole-iodo substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS-MALDI) validates molecular weight (e.g., [M+H] calculated vs. observed) .
- Melting Point Analysis : Sharp melting points (e.g., 198–202°C) indicate purity, though decomposition must be monitored via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to non-acetylated or deprotected analogs in nucleophilic substitution reactions?
- Methodology : The acetyl groups on the ribofuranosyl moiety sterically hinder nucleophilic attack at the anomeric carbon. Comparative studies using deprotected analogs (e.g., 5-iodoimidazole ribosides) show faster reaction rates with amines or thiols due to reduced steric bulk. Kinetic studies (e.g., pseudo-first-order rate constants under varying pH) quantify these differences .
- Data Contradiction : Some studies report unexpected stability of the acetylated form in polar aprotic solvents (e.g., DMF), possibly due to solvation effects, conflicting with steric hindrance assumptions .
Q. Can computational modeling predict optimal reaction conditions for derivatizing this compound?
- Methodology : Quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning (ML) models trained on reaction databases can predict regioselectivity in substitutions. For example, ICReDD’s approach combines computed activation energies with experimental screening to prioritize conditions (e.g., solvent, catalyst) for coupling reactions .
- Validation : Cross-referencing computational predictions with experimental yields (e.g., 72% predicted vs. 68% observed) identifies systematic errors in solvation models .
Q. How does the compound’s stability vary under different storage conditions?
Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 68% vs. lower values)?
- Analysis : Contradictions arise from variations in protecting group strategies (e.g., trityl vs. acetyl) or purification efficiency. For instance, trityl-protected intermediates may reduce solubility, lowering yields during chromatography. Systematic replication under standardized conditions (e.g., identical column dimensions, solvent ratios) isolates protocol-dependent variables .
Methodological Recommendations
- Synthetic Optimization : Use argon atmospheres and rigorously anhydrous solvents to suppress hydrolysis of acetyl groups .
- Data Validation : Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) to confirm ambiguous peaks .
- Computational Integration : Combine ML-predicted reaction pathways with high-throughput experimentation to expedite derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
